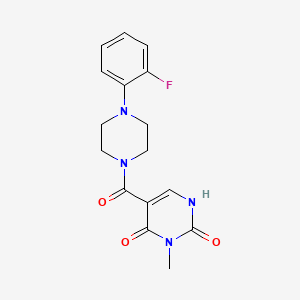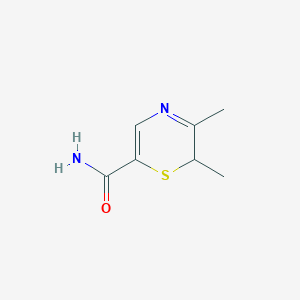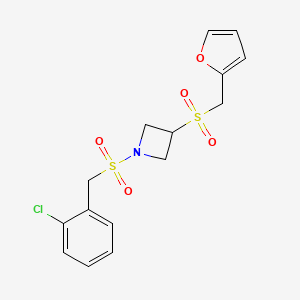
N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The scientific interest in sulfonamide derivatives, including thiazole and thiophene moieties, lies in their diverse biological activities and applications in medicinal chemistry. These compounds are known for their roles in the design of therapeutic agents due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multi-step chemical reactions, incorporating various functional groups to achieve the desired compound. For instance, a study by Vellaiswamy and Ramaswamy (2017) detailed the synthesis of Co(II) complexes with sulfonamide ligands, providing insights into complex formation and structural identification techniques, including FT-IR, elemental analysis, and XRD spectra, which are relevant for synthesizing and analyzing N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide (Vellaiswamy & Ramaswamy, 2017).
Molecular Structure Analysis
X-ray crystallography is a crucial technique for determining the molecular structure of sulfonamide derivatives. Menchise et al. (2006) used X-ray crystallography to study the binding of sulfonamide inhibitors to carbonic anhydrase, illustrating the importance of molecular structure analysis in understanding compound interactions at the atomic level (Menchise et al., 2006).
Chemical Reactions and Properties
The reactivity and chemical properties of sulfonamide derivatives can be explored through various chemical reactions, including those that involve the formation of complexes with metals or interactions with biological molecules. Studies on the fluorescence properties of Co(II) complexes and their interaction with dyes can provide insights into the chemical behavior of similar sulfonamide compounds (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the applicability of sulfonamide derivatives in different environments and formulations. Analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are used to characterize these properties.
Chemical Properties Analysis
The chemical stability, reactivity towards other compounds, and potential for forming derivatives are essential aspects of chemical properties analysis. The interaction of sulfonamide derivatives with enzymes, such as carbonic anhydrase inhibitors, showcases their chemical properties and potential therapeutic applications (Menchise et al., 2006).
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition for Antitumor Therapy
N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide and related compounds have been studied for their ability to inhibit carbonic anhydrase (CA) IX, a transmembrane enzyme associated with tumors. These inhibitors show promise as antitumor agents, with some compounds displaying potent inhibition constants in the nanomolar range. This inhibition profile suggests potential applications in designing more potent and selective CA IX inhibitors for cancer therapy (Ilies et al., 2003).
Development of Antimicrobial Agents
Research into the synthesis of fluoro-substituted sulfonamide benzothiazole compounds, including structures similar to N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, has shown promise for antimicrobial applications. These compounds have been evaluated for their antimicrobial activity, with some demonstrating potent biodynamic properties against a variety of microbial strains. Such studies indicate the potential for developing new antimicrobial agents based on this chemical scaffold (Jagtap et al., 2010).
Fluorescent Probe Development for Thiophenols Discrimination
Another application area is the development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. Compounds structurally related to N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide have been used in the design of probes with high sensitivity and selectivity. Such probes are important for detecting toxic benzenethiols and biologically active thiols in chemical, biological, and environmental sciences (Wang et al., 2012).
Anticancer Activity Through Co(II) Complex Formation
The formation of Co(II) complexes with compounds similar to N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has been explored for anticancer applications. These complexes exhibit fluorescence properties and have been subjected to in vitro cytotoxicity studies, showing potential as anticancer agents (Vellaiswamy & Ramaswamy, 2017).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S3/c16-11-5-3-10(4-6-11)8-17-14(20)12-9-24-15(18-12)19-25(21,22)13-2-1-7-23-13/h1-7,9H,8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVSMTSSLFTIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2489266.png)
![N-[1-[(2,4-Dimethylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2489267.png)
methanone](/img/structure/B2489268.png)
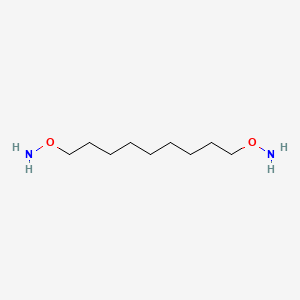

![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)
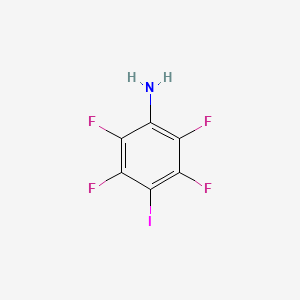
![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)
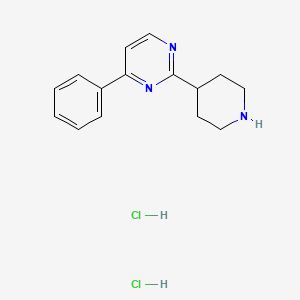
![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)
